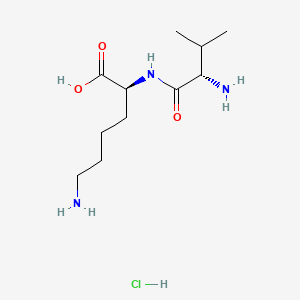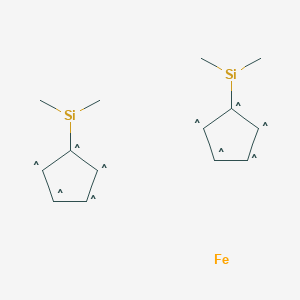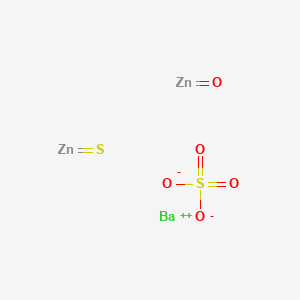
1,1,1-Trifluoro-3-methylbutan-2-amine
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-methylbutan-2-amine” is a chemical compound with the molecular formula C5H10F3N . It is also known by its IUPAC name “(2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride” and has a molecular weight of 177.6 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-3-methylbutan-2-amine” can be represented by the InChI code1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 . This indicates that the molecule consists of a butanamine backbone with a trifluoro group attached to one of the carbon atoms . Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-3-methylbutan-2-amine” is a powder that is stored at 4°C . It has a molecular weight of 177.6 . The compound’s exact physical and chemical properties, such as its boiling point, density, and vapor pressure, are not specified in the available resources .Applications De Recherche Scientifique
-
Chemical Synthesis
- “1,1,1-Trifluoro-3-methylbutan-2-amine” is a chemical compound used in various chemical reactions . It is often used as a reagent or building block in the synthesis of more complex molecules .
- The methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, this compound would be combined with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired product .
-
Pharmaceutical Research
- There are different isomers of “1,1,1-Trifluoro-3-methylbutan-2-amine”, such as (S)-1,1,1-Trifluoro-3-methylbutan-2-amine and (2R)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride , which might be used in pharmaceutical research.
- These compounds could be used in the synthesis of pharmaceuticals, where their unique chemical properties might be beneficial .
- The methods of application would again depend on the specific synthesis being carried out. This could involve various techniques such as organic synthesis, purification, and characterization .
- The results or outcomes would be evaluated based on the effectiveness of the synthesis, as well as the properties of the resulting pharmaceutical .
-
Material Science
- “1,1,1-Trifluoro-3-methylbutan-2-amine” could potentially be used in material science research . The unique properties of this compound, such as its trifluoromethyl group, could make it useful in the development of new materials .
- The methods of application would depend on the specific research being carried out. This could involve various techniques such as material synthesis, characterization, and testing .
- The results or outcomes would be evaluated based on the properties of the resulting material .
-
Safety and Handling
- This compound is classified as a dangerous good and requires special handling and storage procedures . It’s important to follow safety guidelines when working with this compound .
- The methods of application would involve following safety protocols and using appropriate personal protective equipment .
- The results or outcomes would be evaluated based on the safety and effectiveness of the handling procedures .
-
Environmental Science
- This compound could potentially be used in environmental science research . The unique properties of this compound, such as its trifluoromethyl group, could make it useful in the study of environmental processes .
- The methods of application would depend on the specific research being carried out. This could involve various techniques such as environmental sampling, analysis, and modeling .
- The results or outcomes would be evaluated based on the insights gained about the environmental processes under study .
-
Hazardous Material Handling
- “1,1,1-Trifluoro-3-methylbutan-2-amine” is classified as a dangerous good and requires special handling and storage procedures . It’s important to follow safety guidelines when working with this compound .
- The methods of application would involve following safety protocols and using appropriate personal protective equipment .
- The results or outcomes would be evaluated based on the safety and effectiveness of the handling procedures .
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660170 | |
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methylbutan-2-amine | |
CAS RN |
1582-18-9 | |
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-3-methyl-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)





